4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate
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Overview
Description
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate is a complex organic compound that features a quinoxaline moiety linked to a phenyl group, which is further connected to a 3,5-dinitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate typically involves the following steps:
Formation of Quinoxaline Moiety: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxide derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: 4-(Quinoxalin-2-yl)phenyl 3,5-diaminobenzoate.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It is used as a probe to study enzyme interactions and as a potential antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate involves its interaction with biological macromolecules:
DNA Intercalation: The quinoxaline moiety can intercalate into DNA, disrupting its structure and inhibiting replication.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It affects pathways related to cell cycle regulation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-(Quinoxalin-2-yl)phenyl benzoate: Lacks the nitro groups, resulting in different electronic properties and biological activities.
4-(Quinoxalin-2-yl)phenyl 3,5-diaminobenzoate: The reduced form of the compound, which has different reactivity and applications.
2,3-Diphenylquinoxaline: A simpler quinoxaline derivative with different applications in materials science.
Uniqueness
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate is unique due to the presence of both the quinoxaline and dinitrobenzoate moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H12N4O6 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H12N4O6/c26-21(14-9-15(24(27)28)11-16(10-14)25(29)30)31-17-7-5-13(6-8-17)20-12-22-18-3-1-2-4-19(18)23-20/h1-12H |
InChI Key |
LNRWSTYTALBJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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